

# Toxicological Profile of 3-tert-Butylphenol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-tert-Butylphenol

Cat. No.: B181075

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Disclaimer: This document provides a technical overview of the available toxicological data for **3-tert-butylphenol**. It is intended for researchers, scientists, and drug development professionals. A significant portion of the detailed quantitative data presented is based on structurally related isomers due to the limited availability of specific data for **3-tert-butylphenol**. This approach, known as read-across, is used to infer the toxicological properties of a substance by comparing it to similar chemicals. All data derived from surrogate compounds are clearly identified.

## Introduction

**3-tert-Butylphenol** (CAS No. 585-34-2) is an alkylphenol, a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups.<sup>[1]</sup> Alkylphenols are used as intermediates in the manufacturing of various products, including resins, and fragrances.<sup>[2]</sup> Due to their widespread use and potential for human and environmental exposure, a thorough understanding of their toxicological profiles is essential. This guide summarizes the available toxicological data for **3-tert-butylphenol**, with a necessary reliance on data from its isomers to provide a comprehensive assessment.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-tert-butylphenol** is presented in Table 1.

Table 1: Physicochemical Properties of **3-tert-Butylphenol**

Property	Value	Reference
CAS Number	585-34-2	[1]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O	[1]
Molecular Weight	150.22 g/mol	[1]
Appearance	Off-white powder	[3]
Melting Point	42.30 °C	[2]
Boiling Point	240.00 °C	[2]
Vapor Pressure	0.0201 mm Hg	[3]
Water Solubility	437.4 mg/L (estimated)	[2]
logP (o/w)	3.300	[2]

## Toxicokinetics

No specific toxicokinetic data are available for **3-tert-butylphenol**. However, based on the properties of structurally related propyl- and butylphenols, it is anticipated that **3-tert-butylphenol** can be absorbed through the gastrointestinal tract, skin, and respiratory tract via passive diffusion, owing to its water solubility, partition coefficient, and low molecular weight. For the related compound p-tert-butylphenol, oral absorption in rats is considered to be 100%. [4]

## Acute Toxicity

Direct quantitative acute toxicity data for **3-tert-butylphenol** is limited. Safety data sheets indicate that it causes severe skin burns and eye damage.[5] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[3] A summary of available acute toxicity data for structurally related compounds is provided in Table 2.

Table 2: Acute Toxicity of tert-Butylphenol Isomers and Related Compounds

Compound	Test	Species	Route	Value	Reference
p-tert-Butylphenol	LD50	Rat (male)	Oral	5.4 g/kg	<a href="#">[6]</a>
	LD50	Rat (female)	Oral	3.6 g/kg	
	LD50	Rat	Oral	>2000 mg/kg	
	LC50	Rat	Inhalation	5.6 mg/L (4h, dust)	
2-tert-Butylphenol	LD50	Rat (male)	Dermal	1373 mg/kg	
	LD50	Rat (female)	Dermal	705 mg/kg	
2,4-Di-tert-butylphenol	LD50	Rat	Oral	>2000 mg/kg	<a href="#">[7]</a>
	LD50	Rabbit	Dermal	2200 mg/kg	
2,6-Di-tert-butylphenol	LD50	Rat	Oral	>5000 mg/kg	<a href="#">[8]</a>
	LD50	Rabbit	Dermal	>10000 mg/kg	
2,4,6-Tri-tert-butylphenol	LD50	Rat	Oral	1670 mg/kg	<a href="#">[9]</a>
2-Methyl-6-tert-butylphenol	LD50	Rat (female)	Oral	500 mg/kg	<a href="#">[10]</a>
	LD50	Rat	Dermal	>2000 mg/kg	

## Irritation and Sensitization

**3-tert-Butylphenol** is classified as a substance that causes severe skin burns and eye damage.[\[1\]](#)[\[5\]](#)

For the related compound p-tert-butylphenol, it is considered an irritant to the skin, eyes, and respiratory tract.[11] In rabbits, it produced moderate skin irritation and irreversible eye effects.[6] While animal tests for skin sensitization were negative, some positive results have been observed in human patch tests.[11]

2-Methyl-6-tert-butylphenol was found to cause skin corrosion in rabbits after a 4-hour exposure.[10]

## Repeated Dose Toxicity

Specific repeated dose toxicity studies for **3-tert-butylphenol** were not identified. For p-tert-butylphenol, a 90-day oral study in rats established a No Observed Adverse Effect Level (NOAEL) of 60 mg/kg. In a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422), p-tert-butylphenol showed no systemic toxicity at doses up to 200 mg/kg/day.[11]

## Genotoxicity

No genotoxicity data is available for **3-tert-butylphenol**. The genotoxicity of related compounds is summarized in Table 3.

Table 3: Genotoxicity of tert-Butylphenol Isomers

Compound	Test	System	Metabolic Activation	Result	Reference
p-tert-Butylphenol	Ames Test	S. typhimurium	With & Without	Negative	[11]
Chromosomal Aberration	CHL/IU cells	With	Positive	[11]	
Chromosomal Aberration	Rat lymphocytes	-	Negative	[11]	
Micronucleus Test (in vivo)	Mouse bone marrow	-	Negative	[12]	
2,6-Di-tert-butylphenol	Ames Test	S. typhimurium	With & Without	Negative	[13]
Mammalian Cell Culture	-	-	Negative	[13]	

## Carcinogenicity

There are no carcinogenicity studies available for **3-tert-butylphenol**. For p-tert-butylphenol, there is no sufficient evidence of carcinogenicity in manufacturing workers, and it is not classified as a mutagen.[4][11] However, one study indicated that it has promoting activity for forestomach carcinogenesis in rats pre-treated with a known carcinogen.[11]

## Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of **3-tert-butylphenol** are not available. Alkylphenols as a class are known to have endocrine-disrupting properties, which can impact reproduction and development.[14][15]

For p-tert-butylphenol, a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) in rats showed no reproductive toxicity at doses up to 200 mg/kg/day.[11] A NOAEL of 70 mg/kg bw/day was established for effects on fertility and development in a 2-generation study.[4]

## Mechanisms of Toxicity

The precise mechanisms of toxicity for **3-tert-butylphenol** have not been elucidated. As a member of the alkylphenol class, its toxicity may be related to endocrine disruption.<sup>[16]</sup>

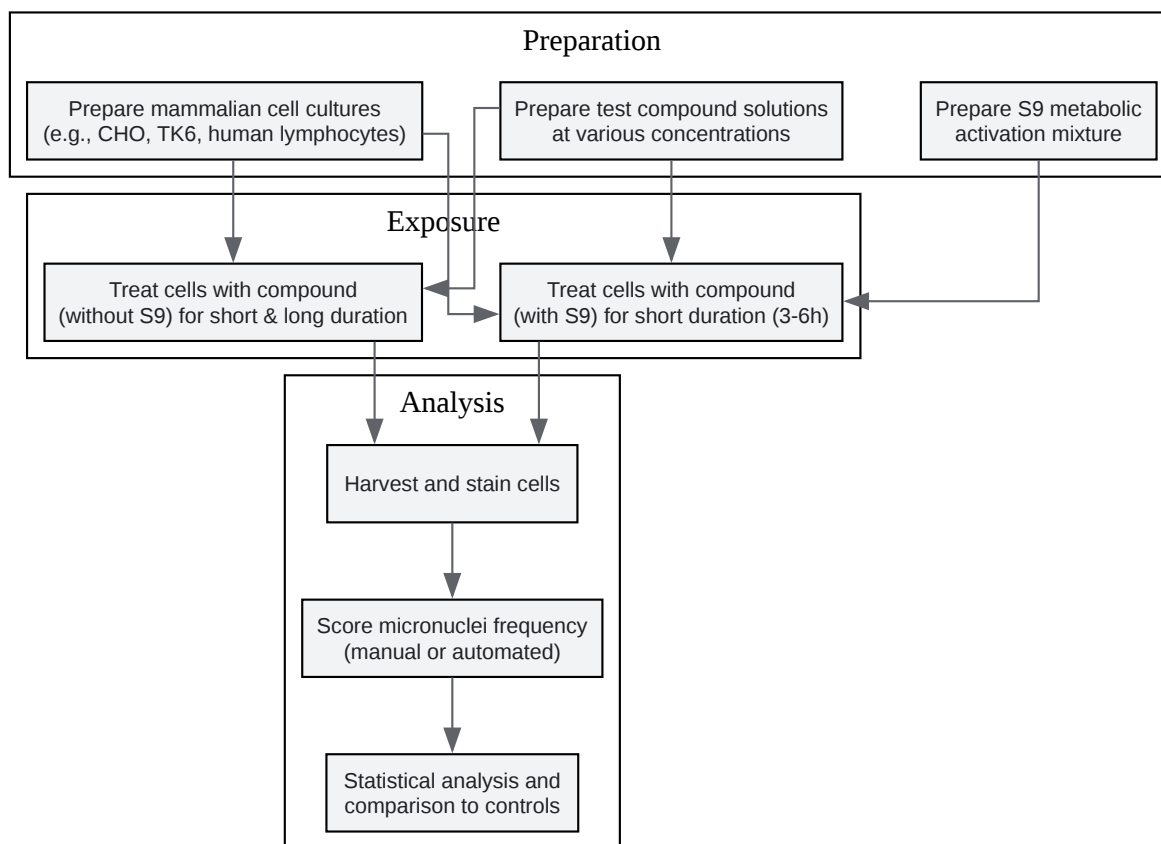
Alkylphenols have been shown to bind to the estrogen receptor, potentially leading to adverse effects on the reproductive system.<sup>[17]</sup> Additionally, phenolic compounds can induce oxidative stress, which may contribute to cellular damage.<sup>[14]</sup>

## Experimental Protocols

Detailed experimental protocols for the key toxicological assays mentioned in this guide are based on OECD guidelines.

### In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

The in vitro micronucleus test is a genotoxicity assay that detects chromosome damage.<sup>[18]</sup> It identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells.<sup>[19]</sup>



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*Workflow for the In Vitro Mammalian Cell Micronucleus Test.*

## Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This study provides information on the potential health hazards arising from repeated exposure to a substance, as well as its effects on reproductive and developmental parameters.[\[20\]](#)[\[21\]](#)

*Workflow for the OECD TG 422 Study.*

## Conclusion

The available toxicological data for **3-tert-butylphenol** is sparse. It is identified as a substance that can cause severe skin and eye damage. A comprehensive toxicological assessment necessitates a read-across approach from its structural isomers, which suggests a profile of low to moderate acute toxicity, potential for skin irritation, and a low concern for genotoxicity and carcinogenicity. As with other alkylphenols, the potential for endocrine-disrupting effects warrants consideration. Further studies on **3-tert-butylphenol** are required to definitively characterize its toxicological profile and to reduce the uncertainty associated with the read-across from its isomers.

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